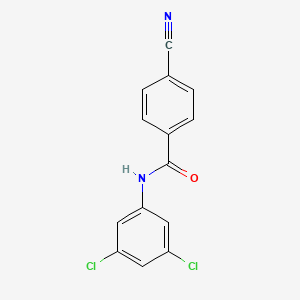

4-cyano-N-(3,5-dichlorophenyl)benzamide

Beschreibung

4-cyano-N-(3,5-dichlorophenyl)benzamide is an organic compound with the molecular formula C14H8Cl2N2O and a molecular weight of 291.13 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two chlorine atoms attached to the benzene ring, making it a dichlorobenzamide derivative. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

4-cyano-N-(3,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-11-5-12(16)7-13(6-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLKAYMMWGEMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-cyano-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an arylamine compound in the presence of a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. The reaction is carried out under a nitrogen atmosphere to prevent oxidation . The general reaction conditions include heating the mixture at 60°C for about 2 hours and monitoring the progress using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .

Analyse Chemischer Reaktionen

4-cyano-N-(3,5-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and chloro groups.

Oxidation and Reduction: The cyano group can be reduced to an amine, and the compound can also undergo oxidation reactions under specific conditions.

Condensation Reactions: The compound can react with other organic molecules to form larger structures through condensation reactions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial and Anticancer Research

4-cyano-N-(3,5-dichlorophenyl)benzamide has been identified as a promising lead compound for the development of new antimicrobial and anticancer agents. Its structure allows it to interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells. Studies have shown that compounds with similar structural motifs exhibit significant biological activity, particularly against resistant strains of bacteria and cancer cell lines.

Mechanism of Action

The compound's mechanism of action is believed to involve the disruption of cellular processes through its interaction with specific targets within microbial or cancerous cells. This interaction may lead to apoptosis or necrosis in target cells, providing a pathway for therapeutic intervention.

Chemical Research

Building Block in Organic Synthesis

In chemical research, 4-cyano-N-(3,5-dichlorophenyl)benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the design of novel compounds with tailored properties.

Structure-Activity Relationship Studies

The compound is also utilized in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. By systematically altering substituents on the benzamide scaffold, researchers can identify key features responsible for enhanced potency or selectivity against specific targets .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 4-cyano-N-(3,5-dichlorophenyl)benzamide against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of 4-cyano-N-(3,5-dichlorophenyl)benzamide was evaluated against multi-drug resistant strains of bacteria. The compound demonstrated potent inhibitory effects, significantly reducing bacterial growth at concentrations that were non-toxic to human cells. This suggests its potential utility in treating infections caused by resistant pathogens .

Wirkmechanismus

The mechanism of action of 4-cyano-N-(3,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-cyano-N-(3,5-dichlorophenyl)benzamide can be compared with other dichlorobenzamide derivatives, such as:

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-dichlorophenyl)-2-nitrobenzamide

These compounds share similar structural features but differ in the position and number of chlorine atoms and other substituents. The unique combination of the cyano and dichlorophenyl groups in 4-cyano-N-(3,5-dichlorophenyl)benzamide gives it distinct chemical and biological properties .

Biologische Aktivität

4-Cyano-N-(3,5-dichlorophenyl)benzamide, also known by its CAS number 324758-74-9, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

4-Cyano-N-(3,5-dichlorophenyl)benzamide features a cyano group and a dichlorophenyl moiety attached to a benzamide backbone. This structural configuration is significant as it may influence the compound's interactions with biological targets.

The biological activity of 4-cyano-N-(3,5-dichlorophenyl)benzamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.

- Receptor Interaction : It could interact with specific receptors, influencing cellular signaling pathways.

Biological Activity Profiles

Research has indicated that 4-cyano-N-(3,5-dichlorophenyl)benzamide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.

- Anticancer Potential : There is emerging evidence indicating that it may inhibit cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Studies and Research Findings

Several studies have explored the biological activity of 4-cyano-N-(3,5-dichlorophenyl)benzamide:

- Antimicrobial Studies : A high-throughput screening identified this compound as a potential lead against resistant bacterial strains. The results indicated significant inhibition at low micromolar concentrations.

- Cancer Research : In vitro assays demonstrated that 4-cyano-N-(3,5-dichlorophenyl)benzamide could reduce the viability of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the benzamide structure can significantly affect the compound's potency and selectivity towards different biological targets.

Table 2: Case Study Highlights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(3,5-dichlorophenyl)benzamide, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves coupling substituted benzoyl chlorides with aromatic amines. For example, refluxing 4-cyanobenzoyl chloride with 3,5-dichloroaniline in anhydrous ethanol or THF under basic conditions (e.g., triethylamine) typically yields the target compound. Optimization can include varying solvent polarity, temperature, and stoichiometry. Reaction progress should be monitored via TLC or HPLC. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

- Data Validation : Confirm product identity using -NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and IR (amide C=O stretch ~1650 cm, cyano C≡N ~2230 cm) .

Q. How can crystallographic data resolve structural ambiguities in 4-cyano-N-(3,5-dichlorophenyl)benzamide derivatives?

- Methodology : Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. Grow crystals via slow evaporation from DMSO or DMF. Analyze intermolecular interactions (e.g., hydrogen bonding between amide N–H and cyano groups) to understand packing efficiency and stability. Compare experimental bond lengths/angles with DFT-optimized geometries to validate computational models .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and stability?

- Methodology :

- HPLC-MS : Quantify purity and detect degradation products (e.g., hydrolysis of the cyano group under acidic conditions).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature >200°C suggests suitability for high-temperature applications).

- UV-Vis Spectroscopy : Monitor electronic transitions (e.g., π→π* in the benzamide moiety) for photostability studies .

Advanced Research Questions

Q. How can computational tools predict the reactivity of 4-cyano-N-(3,5-dichlorophenyl)benzamide in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., cyano group) prone to nucleophilic attack. Compare activation energies for potential reaction pathways (e.g., substitution at the dichlorophenyl ring vs. cyano group). Validate predictions with experimental kinetic studies .

Q. What strategies address contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Replication : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to isolate cytotoxicity vs. target-specific effects.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., CYP450-mediated oxidation of the dichlorophenyl group).

- Target Engagement Assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to purported targets (e.g., kinase enzymes) .

Q. How can reaction engineering improve scalability of 4-cyano-N-(3,5-dichlorophenyl)benzamide synthesis?

- Methodology :

- Flow Chemistry : Optimize residence time and mixing efficiency in microreactors to enhance yield and reduce byproducts.

- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation.

- Solvent Selection : Use COSMO-RS simulations to predict solvent compatibility and minimize waste .

Data-Driven Research Considerations

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in benzamide derivatives?

- Methodology :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ constants) with biological endpoints (e.g., IC).

- Machine Learning : Train QSAR models using descriptors like molar refractivity, logP, and topological polar surface area. Validate with leave-one-out cross-validation .

Q. How do crystallographic lattice energies influence the polymorphic stability of this compound?

- Methodology : Calculate lattice energies using force-field methods (e.g., Dreiding) or DFT-D3 dispersion corrections. Compare with experimental DSC (differential scanning calorimetry) data to identify thermodynamically stable polymorphs. Solvent-mediated transformation studies can reveal kinetic vs. thermodynamic crystallization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.